p-Coumaryl alcohol, (Z)-
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Overview
Description
p-Coumaryl alcohol, (Z)-: is a naturally occurring phenolic compound found in plants. It is a colorless crystalline substance that is soluble in alcohol and ether but nearly insoluble in water . This compound is a significant component of lignin, a complex polymer that provides structural support to plant cell walls . p-Coumaryl alcohol is known for its biological activities, including antioxidant, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Natural Extraction: p-Coumaryl alcohol can be extracted from plants using acidic solvents like acidic methanol.
Chemical Synthesis: It can also be synthesized chemically by reacting catechol acid with aldehydes or anhydrides.
Industrial Production Methods: Industrial production of p-Coumaryl alcohol primarily involves the extraction from lignin-rich biomass. The process includes:
Biomass Pretreatment: The plant material is pretreated to break down the cell walls and release lignin.
Lignin Extraction: Acidic solvents are used to extract lignin from the pretreated biomass.
Purification: The extracted lignin is purified to isolate p-Coumaryl alcohol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Coumaryl alcohol can undergo oxidation reactions to form various products, including p-coumaric acid.
Reduction: It can be reduced to form p-coumaryl aldehyde.
Polymerization: This compound can polymerize to form lignin, a complex biopolymer.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride are used.
Polymerization: Enzymes such as laccases and peroxidases catalyze the polymerization process.
Major Products:
Oxidation: p-Coumaric acid.
Reduction: p-Coumaryl aldehyde.
Polymerization: Lignin.
Scientific Research Applications
Chemistry: p-Coumaryl alcohol is used as a building block in the synthesis of various aromatic compounds .
Biology: It plays a crucial role in plant biology by contributing to the structural integrity of cell walls and providing resistance against microbial attacks .
Medicine: Due to its antioxidant, antibacterial, and anti-inflammatory properties, p-Coumaryl alcohol is being researched for potential therapeutic applications .
Industry: In the industrial sector, p-Coumaryl alcohol is used as a fragrance and flavor enhancer . It is also being explored for its potential in producing bio-based materials .
Mechanism of Action
p-Coumaryl alcohol exerts its effects through various mechanisms:
Antioxidant Activity: It neutralizes free radicals, thereby preventing oxidative damage to cells.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits bacterial growth.
Anti-inflammatory Activity: It modulates inflammatory pathways, reducing inflammation.
Molecular Targets and Pathways:
Antioxidant Pathways: It interacts with reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.
Antibacterial Pathways: It targets bacterial cell wall components, leading to cell lysis.
Anti-inflammatory Pathways: It inhibits pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Coniferyl Alcohol: Another monolignol involved in lignin biosynthesis.
Sinapyl Alcohol: A monolignol that differs in its methoxylation pattern.
Uniqueness: p-Coumaryl alcohol is unique due to its specific role in forming H-lignin units, which are less methoxylated compared to G-lignin (coniferyl alcohol) and S-lignin (sinapyl alcohol) . This distinct structure contributes to its unique biological activities and applications .
Properties
CAS No. |
124076-60-4 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-[(Z)-3-hydroxyprop-1-enyl]phenol |
InChI |
InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1- |
InChI Key |
PTNLHDGQWUGONS-UPHRSURJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\CO)O |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)O |
Origin of Product |
United States |
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